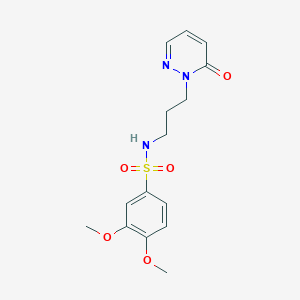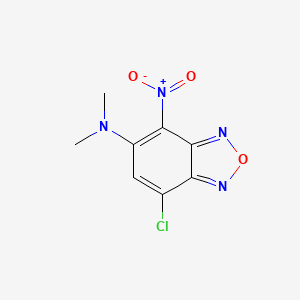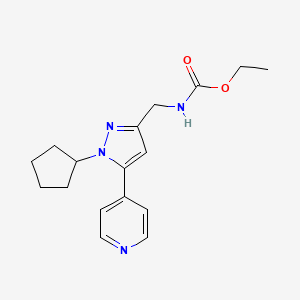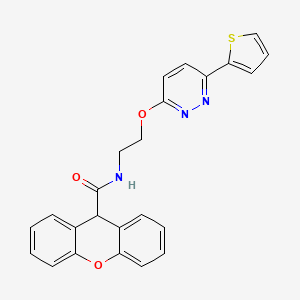![molecular formula C20H20Cl2N2O3S B2681548 2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone CAS No. 924723-37-5](/img/structure/B2681548.png)
2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone, commonly known as DPPZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. DPPZ has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of DPPZ involves its binding to DNA, where it intercalates between the base pairs and induces DNA damage. DPPZ has been shown to induce both single and double-stranded DNA breaks, which can lead to cell death. Additionally, DPPZ has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
DPPZ has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of DNA damage, and apoptosis in cancer cells. It has also been shown to exhibit antibacterial, antifungal, and antiviral activities. Additionally, DPPZ has been shown to exhibit high selectivity and sensitivity towards copper ions, making it a potential fluorescent probe for the detection of copper ions.
実験室実験の利点と制限
One of the advantages of using DPPZ in lab experiments is its potential as a DNA-binding agent, which can be used for the detection of DNA damage and apoptosis in cancer cells. Additionally, DPPZ has been shown to exhibit high selectivity and sensitivity towards copper ions, making it a potential fluorescent probe for the detection of copper ions. However, one of the limitations of using DPPZ in lab experiments is its potential toxicity, which can affect the viability of cells. Therefore, it is important to use appropriate concentrations of DPPZ in lab experiments.
将来の方向性
There are several future directions for the research on DPPZ. One of the directions is the development of DPPZ-based fluorescent probes for the detection of metal ions such as copper, which can be used in environmental monitoring and medical diagnostics. Another direction is the development of DPPZ-based anticancer drugs that can selectively target cancer cells and induce apoptosis. Additionally, further studies are needed to investigate the potential toxicity of DPPZ and its effects on the viability of cells.
合成法
DPPZ can be synthesized using various methods, including the reaction of 2,4-dichlorobenzaldehyde with piperazine in the presence of a base, followed by reaction with 4-[(E)-2-phenylethenyl]benzenesulfonyl chloride. Another method involves the reaction of 2,4-dichlorobenzaldehyde with piperazine in the presence of a base, followed by reaction with 4-[(E)-2-phenylethenyl]benzenesulfinic acid, and then oxidation with hydrogen peroxide. The purity of the synthesized DPPZ can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学的研究の応用
DPPZ has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticancer, antibacterial, antifungal, and antiviral activities. DPPZ has also been studied for its potential as a DNA-binding agent and has been shown to induce DNA damage and apoptosis in cancer cells. Additionally, DPPZ has been studied for its potential as a fluorescent probe for the detection of metal ions and has been shown to exhibit high selectivity and sensitivity towards copper ions.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3S/c21-18-7-6-17(19(22)15-18)14-20(25)23-9-11-24(12-10-23)28(26,27)13-8-16-4-2-1-3-5-16/h1-8,13,15H,9-12,14H2/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKGFJOAOSKMHQ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-5-((2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2681469.png)
![6-(3-Fluorophenyl)-2-[1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2681470.png)

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2681476.png)

![5-phenethyl-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2681478.png)


![N-(3,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2681481.png)

![1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine](/img/structure/B2681485.png)

